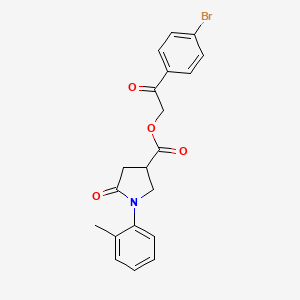![molecular formula C19H33N3O2 B5195359 N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea](/img/structure/B5195359.png)
N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea, also known as CPPU, is a synthetic cytokinin that is widely used in plant research. CPPU is a potent plant growth regulator that promotes cell division and elongation, and enhances fruit set and yield in various crops. CPPU has also been used in tissue culture and biotechnology applications, such as micropropagation and somatic embryogenesis.
作用機序
N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea acts as a cytokinin analog, which means it mimics the effects of natural cytokinins in plants. Cytokinins are plant hormones that regulate cell division, differentiation, and organ development. N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea binds to cytokinin receptors in the plant cell membrane, which triggers a signaling cascade that leads to the activation of genes involved in cell cycle progression and cell expansion. N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea also affects the balance between cytokinins and other hormones, such as auxins and abscisic acid, which further modulates plant growth and development.
Biochemical and Physiological Effects
N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea has been shown to stimulate the synthesis of proteins, nucleic acids, and chlorophyll in plants, which are essential for growth and photosynthesis. N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect plants from oxidative stress. N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea can also induce the accumulation of secondary metabolites, such as anthocyanins and flavonoids, which have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea has several advantages for lab experiments, such as its high potency, stability, and solubility in water and organic solvents. N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea can be easily applied to plant tissues or whole plants via foliar sprays, root drenches, or hydroponic solutions. However, N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea can also have phytotoxic effects at high concentrations, especially on sensitive plant species or tissues. N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea can also interact with other plant growth regulators or environmental factors, which may affect its efficacy and specificity.
将来の方向性
N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea has potential applications in various fields, such as agriculture, horticulture, and biotechnology. Future research could focus on the following areas:
1. Mechanisms of N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea-induced fruit enlargement and quality improvement in different crops.
2. Optimization of N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea application methods and dosages for maximum efficacy and safety.
3. Development of N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea-based formulations and delivery systems for commercial use.
4. Evaluation of N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea effects on plant-microbe interactions and soil ecology.
5. Investigation of N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea effects on plant stress responses and adaptation to climate change.
6. Exploration of N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea as a tool for plant breeding and genetic engineering.
7. Assessment of N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea effects on human health and environmental safety.
In conclusion, N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea is a versatile plant growth regulator that has numerous applications in scientific research and practical agriculture. N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are important topics for further investigation and development.
合成法
N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea can be synthesized by reacting cyclohexylisocyanate with 4-piperidone in the presence of a carbonylating agent, such as phosgene or triphosgene. The resulting N-cyclohexyl-4-piperidone-1-carbonyl chloride is then reacted with urea to form N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea. The synthesis of N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea is relatively simple and can be scaled up for industrial production.
科学的研究の応用
N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea has been extensively studied for its effects on plant growth and development. It has been shown to increase fruit size, yield, and quality in various crops, such as grapes, apples, kiwifruit, and tomatoes. N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea also promotes shoot and root growth, and enhances the tolerance of plants to environmental stresses, such as drought and salinity. N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea has been used in combination with other plant growth regulators, such as gibberellins and auxins, to achieve synergistic effects on plant growth and development.
特性
IUPAC Name |
1-[1-(cyclohexanecarbonyl)piperidin-4-yl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O2/c23-18(15-7-3-1-4-8-15)22-13-11-17(12-14-22)21-19(24)20-16-9-5-2-6-10-16/h15-17H,1-14H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAUBXCFBLBSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

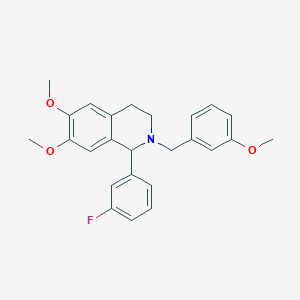
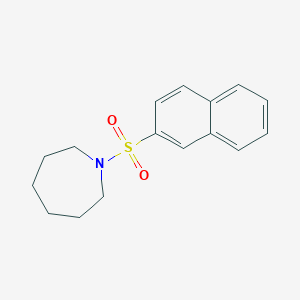

![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5195305.png)
![3-(3,4-difluorophenyl)-5-(methylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5195319.png)
![1,1'-(1,4-piperazinediyl)bis[3-(cyclohexylamino)-2-propanol]](/img/structure/B5195326.png)
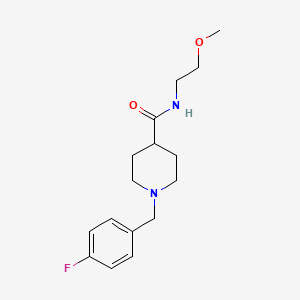
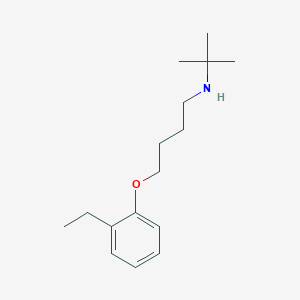
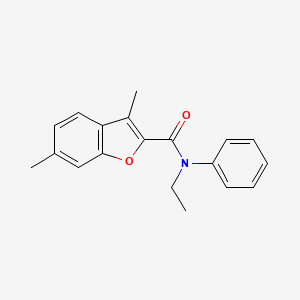
![(2S)-2-isopropyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-methylpiperazine](/img/structure/B5195353.png)
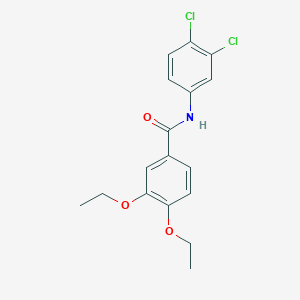
![2,4-dichloro-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5195358.png)
